Raloxifene Dimer

Description

Properties

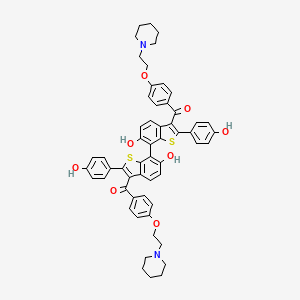

Molecular Formula |

C56H52N2O8S2 |

|---|---|

Molecular Weight |

945.2 g/mol |

IUPAC Name |

[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |

InChI |

InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |

InChI Key |

YRRTXEHIDQKSOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthesis and Characterization of Raloxifene Dimer

Mechanistic Investigations of Raloxifene (B1678788) Dimer Formation

The formation of raloxifene dimer is a complex process influenced by both enzymatic and chemical factors. Mechanistic studies have been pivotal in understanding the pathways leading to its creation.

Identification of Precursors and Reaction Pathways Leading to Dimerization

The dimerization of raloxifene can occur through several pathways, often involving radical intermediates. The polyaromatic phenol (B47542) structure of raloxifene makes it susceptible to oxidation, leading to the formation of phenoxy radicals. tandfonline.com These radicals can then couple to form a carbon-carbon (C-C) or carbon-oxygen (C-O) linked homodimer. tandfonline.com

Enzymatic Pathways:

Cytochrome P450 (CYP) Enzymes: The cytochrome P450 enzyme system, particularly CYP3A4, has been identified as a key player in the metabolic dimerization of raloxifene. tandfonline.comnih.gov Research suggests a unique mechanism where two raloxifene molecules bind simultaneously within the active site of the CYP3A4 enzyme, facilitating the formation of a homo-dimer. nih.gov This in-situ formation is distinct from solution-phase radical coupling. nih.gov Studies using human liver microsomes have shown that raloxifene is metabolized by CYP3A4 into both C-C and ether-linked homodimers. researchgate.net

Chemical Pathways:

Reactive Oxygen and Nitrogen Species (ROS/RNS): Raloxifene can form dimers in the presence of reactive species. Systems containing peroxynitrite, or a combination of sodium nitrite (B80452) (NaNO₂), hydrogen peroxide (H₂O₂), and either ferric chloride (FeCl₃) or horseradish peroxidase (HRP), have been shown to produce the C-C coupled homodimer. tandfonline.comacs.org This suggests that oxidative stress conditions can promote dimerization.

Synthetic Impurities: The this compound has also been identified as a process-related impurity during the bulk synthesis of raloxifene hydrochloride. mdpi.comnih.gov Its formation can be a result of side reactions occurring during the manufacturing process. nih.gov

Influence of Synthetic Conditions on Dimer Yield and Selectivity

The conditions under which raloxifene is synthesized or exposed to certain environments can significantly impact the formation and prevalence of its dimeric form.

Enzymatic Reactions: In incubations with CYP3A4, the raloxifene homodimer was formed at a relatively low abundance, estimated at about 1%. tandfonline.com The specific enzymatic environment of CYP3A4 favors the formation of the dimer within the active site, as evidenced by the lack of influence from nucleophilic trapping agents and reactive oxygen species scavengers. tandfonline.com

Chemical Reactions: The yield of the dimer can be influenced by the specific reactive species present. For instance, incubation with NaNO₂, H₂O₂, and HRP at 37°C for 7 hours resulted in approximately 25% conversion of raloxifene to its dimer. acs.org The pH of the reaction mixture can also affect the product distribution. For example, acidic conditions in nitration mixtures can increase the yield of nitroaromatics over dimerization products. acs.org During bulk drug synthesis, the presence of the this compound as an impurity is typically low, with area percentages ranging from 0.05% to 0.1% as detected by HPLC. mdpi.comresearchgate.net

Advanced Separation and Purification Methodologies for Dimeric Species

The isolation and quantification of the this compound from complex mixtures require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and preparative chromatography are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

HPLC is a cornerstone technique for the detection, isolation, and quantification of the this compound. mdpi.comnih.gov Various HPLC methods have been developed to separate raloxifene from its impurities, including the dimer.

Gradient HPLC: Gradient HPLC methods are commonly used to detect and quantify impurities in bulk raloxifene hydrochloride. mdpi.comresearchgate.net These methods can effectively separate the dimer from the parent compound and other related substances, with reported area percentages for the dimer impurity typically between 0.05% and 0.1%. mdpi.comresearchgate.net

Method Parameters: A typical reversed-phase HPLC method for analyzing raloxifene and its impurities might use a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer. rasayanjournal.co.inrjptonline.org Detection is often performed using a UV detector at a wavelength of around 280 nm or 286 nm. acs.org

LC-MS Coupling: For identification purposes, HPLC is often coupled with mass spectrometry (LC-MS). mdpi.com This allows for the determination of the mass-to-charge ratio (m/z) of the impurities, confirming the presence of the dimer. mdpi.com

The following table summarizes a representative HPLC method for the analysis of raloxifene and its impurities:

| Parameter | Value |

| Column | Kromasil C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | 0.01 M KH₂PO₄ buffer (pH 4.0) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 275 nm |

| Retention Time (Raloxifene) | 11.19 min |

| Retention Time (Impurity-I) | 7.75 min |

| Retention Time (Impurity-II) | 16.20 min |

| Data sourced from a study on the development and validation of an HPLC method for raloxifene and its related products. rasayanjournal.co.in |

Preparative Chromatography for Larger Scale Isolation

For the purpose of obtaining larger quantities of the this compound for structural characterization and further studies, preparative high-performance liquid chromatography (preparative HPLC) is employed. nih.govresearchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram to gram quantities of a specific compound. rsc.org The isolation of dimeric degradation products of other drugs, such as ertapenem, has been successfully achieved using preparative HPLC, demonstrating its utility for this class of compounds. researchgate.net

Comprehensive Spectroscopic Elucidation of this compound Structure

The definitive structural confirmation of the this compound relies on a combination of powerful spectroscopic techniques. These methods provide detailed information about the molecule's connectivity and three-dimensional arrangement.

The structure of the C-C coupled raloxifene homodimer has been confirmed through a variety of analytical techniques, including: tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS): LC-MS is crucial for determining the molecular weight of the dimer. mdpi.com High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide further structural information by analyzing the fragmentation patterns of the molecule. nih.govresearchgate.net The proposed chemical formula for the dimer is C₅₆H₅₀N₂O₈S₂. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms within the dimer. nih.govmdpi.comnih.gov These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of the dimeric linkage.

Hydrogen/Deuterium (B1214612) (H/D) Exchange: H/D exchange experiments can be used to probe the structure of the dimer and confirm the C-C bond formation. nih.gov

The following table summarizes key characterization data for the this compound:

| Analytical Technique | Observation | Reference |

| LC-MS | Identification of the mass number of the impurity. | mdpi.com |

| High-Resolution MS | Used to determine the structure of the CYP3A4 generated dimer. | nih.gov |

| NMR Spectroscopy | Used in conjunction with MS and H/D exchange for structural determination. | nih.gov |

| IR Spectroscopy | Part of the spectral data used for characterization. | mdpi.com |

| Molecular Formula | C₅₆H₅₂N₂O₈S₂ | daicelpharmastandards.com |

| Molecular Weight | 945.16 g/mol | daicelpharmastandards.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and three-dimensional structure of Raloxifene Dimers. nih.govresearchgate.net Both ¹H and ¹³C NMR, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to assign the complex spectra. vulcanchem.com

For ether-linked dimers, ¹H NMR studies reveal distinct proton signals for the ether bridge, typically observed in the range of δH 4.8–5.2 ppm. vulcanchem.com The aromatic regions of the spectrum (δH 6.7–7.4 ppm) show correlations that help to delineate the linkage geometry between the two monomer units. vulcanchem.com These advanced NMR experiments are essential for unambiguously identifying the site of dimerization, which mass spectrometry alone cannot always achieve. researchgate.net

A Certificate of Analysis for Raloxifene impurity standards, including the dimer, often includes detailed characterization data from ¹H NMR and ¹³C NMR. daicelpharmastandards.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a primary technique for confirming the molecular weight of Raloxifene Dimers and analyzing their fragmentation patterns, which provides clues about their structure. researchgate.netnih.govmdpi.com High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) is commonly used for this purpose. vulcanchem.com

The molecular formula for a this compound has been reported as C₅₆H₅₂N₂O₈S₂ with a molecular weight of approximately 945.16 g/mol . daicelpharmastandards.com In HRMS analysis, a protonated molecular ion ([M+H]⁺) is observed at an m/z value around 947.332, which is consistent with the doubling of Raloxifene's molecular weight (473.583 g/mol ). vulcanchem.com

Collision-induced dissociation (CID) of the protonated dimer ion leads to characteristic fragment ions. Key fragments often include one corresponding to the protonated monomer at m/z 473.583 ([M/2+H]⁺) and other diagnostic fragments that help to identify the type of linkage. vulcanchem.com For instance, in some dimers, fragment ions at m/z 170 and 291 have been suggested to pinpoint the piperidine (B6355638) ring as the dimerization site. researchgate.net

Different dimer forms, such as RD1, RD2, RD3, and RD4, can be distinguished by their unique fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. researchgate.netresearchgate.netnih.gov

Table 1: Mass Spectrometry Data for Raloxifene and its Dimers

| Compound | Molecular Formula | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| Raloxifene | C₂₈H₂₇NO₄S | 474 | 112, 279, 364 |

| This compound (RD1) | C₅₆H₅₂N₂O₈S₂ | 947 | 474, 285 |

| This compound (RD2) | C₅₆H₅₂N₂O₈S₂ | 943 | 170, 291 |

| This compound (RD3) | C₅₆H₅₂N₂O₈S₂ | 947 | 474, 285 |

| This compound (RD4) | C₅₆H₅₂N₂O₈S₂ | 947 | 474, 285 |

Data sourced from various mass spectrometric studies. researchgate.netvulcanchem.comnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. researchgate.netnih.govmdpi.comscispace.com The IR spectrum provides valuable information about the chemical bonding and molecular structure. For complex molecules like the this compound, the IR spectrum shows a series of absorption bands corresponding to the various vibrational modes of the molecule.

While specific IR data for this compound is not extensively detailed in the provided search results, a general understanding can be derived from the functional groups present. Key characteristic bands would include:

O-H stretching: Due to the hydroxyl groups.

C-H stretching: From the aromatic and aliphatic parts of the molecule.

C=O stretching: Of the ketone group.

C-O-C stretching: In the case of ether-linked dimers.

C-N stretching: From the piperidine ring.

C=C stretching: Within the aromatic rings.

S-O stretching: If any oxidation of the sulfur atom in the benzothiophene (B83047) ring occurs.

A comprehensive Certificate of Analysis for this compound would typically include its IR spectrum as part of the characterization data. daicelpharmastandards.com

Design and Application of Isotopic Labeling for Dimer Research

Isotopic labeling is a sophisticated technique employed to investigate the mechanisms of Raloxifene dimerization and to trace the metabolic fate of the molecule. nih.govscbt.com Deuterium (²H or D) is a common stable isotope used for this purpose. nih.gov

In the context of this compound research, deuterium exchange experiments have been instrumental. vulcanchem.com For example, such experiments have confirmed that the dimerization catalyzed by CYP3A4 occurs entirely within the enzyme's active site, without the diffusion of radical intermediates into the surrounding solvent. vulcanchem.com This is a key finding that helps to differentiate the enzymatic mechanism from peroxidase-driven dimerization, where radicals do diffuse into the solution. vulcanchem.com

The use of isotopically labeled compounds, such as Raloxifene-d4, is also crucial for quantitative bioanalytical studies, including those assessing bioavailability and bioequivalence. daicelpharmastandards.com Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is another advanced proteomic technique that can be used to study changes in protein degradation and synthesis in response to compounds like Raloxifene. nih.gov

Computational and Theoretical Analysis of Raloxifene Dimer

Molecular Modeling and Docking Simulations of Dimeric Conformations

Molecular modeling and docking simulations have been instrumental in visualizing and predicting the interactions of raloxifene (B1678788) with the estrogen receptor, leading to the formation of a dimeric complex. These computational techniques provide insights into the structural and energetic aspects of these interactions.

Conformational Space Exploration and Energy Landscape Analysis

Upon binding raloxifene, the estrogen receptor undergoes significant conformational changes that facilitate its dimerization. Computational studies have explored the conformational space of the ER dimer when bound to raloxifene, revealing distinct structural arrangements compared to when it is bound to endogenous estrogens or other SERMs.

Bioluminescence resonance energy transfer (BRET) assays have been used to monitor the formation of ERα and ERβ homodimers and ERα/β heterodimers in vivo. pnas.org These studies indicate that different ligands induce different dimer conformations, which can be inferred from the varying BRET ratios. pnas.org For ERα homodimers, the BRET ratio is highest with raloxifene, suggesting a unique conformation induced by this ligand. pnas.org In contrast, for ERβ homodimers and ERα/β heterodimers, the BRET ratios with raloxifene are different, indicating that ERα adopts different conformations within homo- and heterodimers. pnas.org

Table 1: Ligand-Induced Estrogen Receptor Dimer Conformations

| Dimer Type | Ligand | Relative BRET Ratio (indicating conformation) | Reference |

|---|---|---|---|

| ERα Homodimer | Raloxifene | Highest | pnas.org |

| ERα Homodimer | ICI 182,780 | High | pnas.org |

| ERα Homodimer | E2 | Medium | pnas.org |

| ERα Homodimer | Tamoxifen (B1202) | Lowest | pnas.org |

| ERβ Homodimer | ICI 182,780 | Highest | pnas.org |

| ERβ Homodimer | E2 | High | pnas.org |

| ERβ Homodimer | Raloxifene | Medium | pnas.org |

| ERβ Homodimer | Tamoxifen | Lowest | pnas.org |

| ERα/β Heterodimer | ICI 182,780 | Highest | pnas.org |

| ERα/β Heterodimer | E2 | High | pnas.org |

| ERα/β Heterodimer | Raloxifene | Medium | pnas.org |

This table is generated based on the descending order of BRET ratios reported in the study. pnas.org

Predicted Binding Interactions with Biological Macromolecules (e.g., Estrogen Receptors)

Once the raloxifene-bound ER dimer is formed, it interacts with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes to modulate gene transcription. acpjournals.org The binding of the ER dimer to EREs is a critical step in mediating the biological effects of raloxifene.

Computational models derived from X-ray crystallography show that the raloxifene-bound ERα dimer has a specific conformation where helix 12 is repositioned to block the binding of coactivators to the AF-2 domain. nih.gov This antagonistic conformation is crucial for raloxifene's effects in tissues like the breast and uterus. acpjournals.orgdrugbank.com The interaction is stabilized by a hydrogen bond between the Asp-351 residue of the receptor and the piperidine (B6355638) ring of raloxifene. nih.gov

Studies using DNA-programmed spatial screening have further explored the bivalent recognition of the ER dimer. rsc.org By arranging two raloxifene units on a rigid DNA scaffold, a significant enhancement in binding affinity to the ER dimer was observed compared to a monovalent ligand. rsc.org This highlights the importance of the dimeric nature of the receptor for high-affinity ligand binding. rsc.org

In Silico Screening for Potential Off-Target Interactions (e.g., viral proteins, bacterial targets based on Raloxifene monomer studies)

In silico screening has been employed to investigate the potential off-target interactions of the raloxifene monomer, which could be indicative of the dimer's potential interactions as well. These studies have identified several potential non-ER targets for raloxifene.

Viral Proteins: Following a virtual screening campaign, raloxifene was identified as a potential agent against SARS-CoV-2. researchgate.net Mechanistic studies confirmed a significant affinity of raloxifene for the Spike protein, as predicted by the in silico models. researchgate.netnih.gov It has also been suggested that raloxifene could inhibit SARS-CoV-2 proteases. mdpi.com Additionally, raloxifene has shown in vitro antiviral activity against other viruses like Ebola, Hepatitis B and C, and Zika virus. nih.gov Computational docking and molecular dynamics simulations have been used to model the interaction of raloxifene with the Hepatitis B virus (HBV) epsilon (ε) RNA element, showing that it preferentially docks to the priming loop. researchgate.net

Bacterial Targets: A computational drug repurposing study suggested that raloxifene could act as an inhibitor of the phenazine (B1670421) biosynthesis enzyme PhzB in Pseudomonas aeruginosa. acs.org This interaction was proposed to reduce the production of the virulence factor pyocyanin (B1662382). acs.org Subsequent experimental work, including co-crystallization, has validated this interaction. acs.org

Other Off-Target Interactions: In silico studies have also suggested that raloxifene can bind to the immune checkpoint protein Programmed death ligand-1 (PD-L1), potentially blocking the PD-1/PD-L1 interaction. nih.govresearchgate.net Furthermore, computational modeling has revealed that raloxifene can bind to and inhibit Protein Disulfide Isomerase (PDI), which may contribute to its neuroprotective effects. nih.govd-nb.info

Table 2: Predicted Off-Target Interactions of Raloxifene Monomer from In Silico Screening

| Target Class | Specific Target | Predicted Effect | Supporting Methodologies | Reference |

|---|---|---|---|---|

| Viral Protein | SARS-CoV-2 Spike Protein | Binding and potential inhibition | Virtual screening, mechanistic studies | researchgate.netnih.gov |

| Viral Protein | SARS-CoV-2 Proteases | Potential inhibition | In silico screening | mdpi.com |

| Viral RNA | Hepatitis B Virus (HBV) ε RNA | Binding to priming loop | Computational docking, molecular dynamics | researchgate.net |

| Bacterial Enzyme | P. aeruginosa PhzB | Inhibition of pyocyanin production | Computational drug repurposing, co-crystallization | acs.org |

| Immune Checkpoint | Programmed death ligand-1 (PD-L1) | Potential blockade of PD-1/PD-L1 interaction | In silico docking | nih.govresearchgate.net |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior and stability of the raloxifene-ER dimer complex in a simulated physiological environment. These simulations offer insights into the conformational dynamics and the pathways of complex formation and dissociation.

Conformational Dynamics of the Dimer in Simulated Physiological Environments

MD simulations have been used to examine the stability of the binding poses of raloxifene within the ER dimer. d-nb.info These simulations can reveal how the ligand and receptor move and adapt to each other over time, providing a more realistic picture than static models. For instance, network analysis of correlated motions in MD simulations of the raloxifene-bound ERα homodimer has shown a direct and symmetrical communication pathway across the dimer interface. pnas.org This pathway involves regions of helix 11 adjacent to the ligand and a water-mediated hydrogen bond network. pnas.org

In the context of off-target interactions, MD simulations of raloxifene docked to the HBV ε RNA priming loop showed that the ligand remained stably bound, suggesting a valid docking prediction and a stable interaction. researchgate.net These simulations also revealed that raloxifene binding significantly reduced the flexibility of the priming loop. researchgate.net

Analysis of Predicted Ligand-Receptor Complex Formation and Dissociation Pathways

MD simulations have been particularly insightful in understanding how ER dimerization affects the dissociation of raloxifene from its binding pocket. Locally enhanced sampling MD simulations were used to identify the dissociation pathways of raloxifene from both monomeric and dimeric forms of the human ERα ligand-binding domain. oup.comnih.gov

For the ER monomer, raloxifene was found to leave the receptor through two main pathways:

Path I: Involving the repositioning of helix 12. nih.gov

Path I': A variant where the ligand exits through the loop region between helix 11 and helix 12. nih.gov

Crucially, the dimerization of the ER was found to modify these escape routes. oup.comnih.gov This suggests that ER dimerization plays a significant role in regulating the dissociation rate of the ligand, which has important implications for the duration of its biological effect. oup.comnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

The formation of Raloxifene dimers is primarily an oxidative process, initiated by the generation of reactive phenoxyl radicals from the parent molecule. researchgate.netresearchgate.net While comprehensive quantum chemical calculations detailing the electronic structure and reactivity of the final dimerized products are not extensively documented in publicly available research, significant computational work has focused on the radical intermediates that are precursors to dimerization. Understanding the electronic properties of these radicals is fundamental to explaining the mechanism, regiospecificity, and types of dimers formed.

Formation of Radical Intermediates

The initial step in the dimerization of Raloxifene involves the removal of a hydrogen atom (H-atom abstraction) from one of its two phenolic hydroxyl groups, either on the benzothiophene (B83047) ring or the 4-hydroxyphenyl moiety. researchgate.netnih.gov This process, a one-electron oxidation, results in the formation of an oxygen-centered phenoxy radical. aacrjournals.org Computational methods, particularly Density Functional Theory (DFT), have been employed to calculate the energetics of this crucial first step.

The bond dissociation energy (BDE) for O–H bond homolysis is a key parameter in assessing the likelihood of radical formation. Lower BDE values indicate a greater propensity for radical generation. Calculations have shown that the energy required for this one-electron oxidation is relatively low, suggesting that Raloxifene can readily form phenoxyl radicals under oxidative conditions, such as those mediated by cytochrome P450 enzymes (specifically CYP3A4) or electrochemical oxidation. researchgate.netnih.govnih.gov

Further oxidation can lead to a two-electron oxidation product, such as a quinone methide or an o-quinone. aacrjournals.org DFT calculations help predict whether a one-electron or two-electron oxidation pathway is more favorable. For instance, calculations on desmethylarzoxifene (DMA), a close analog of a Raloxifene metabolite, indicated that while the first electron oxidation energy to form a phenoxyl radical is low, the second electron oxidation is substantially lower in energy, suggesting it may proceed directly to a two-electron oxidation product. nih.gov Conversely, for other analogs, the calculations support the formation of a stable phenoxyl radical as a discrete intermediate, which is the necessary precursor for dimerization. nih.gov

Electronic Structure and Reactivity of Raloxifene Radicals

Once formed, the electronic structure of the phenoxyl radical dictates its subsequent reactions. The unpaired electron is not confined to the oxygen atom but is delocalized across the aromatic system through resonance. Quantum chemical calculations are used to determine the spin density distribution across the radical, which identifies the atoms with the highest radical character. acs.org These positions are the most likely sites for subsequent coupling reactions (dimerization).

For the 6-oxobenzothiophene radical of Raloxifene, DFT calculations (B3LYP/6-31G**) have shown that significant spin density is located not only on the oxygen but also on specific carbon atoms of the benzothiophene ring system. acs.org The calculated relative spin density is highest at the C7 position of the benzothiophene ring. acs.org This theoretical finding is crucial as it explains the regiospecificity of the dimerization process. Experimental studies have confirmed that this C7 position is indeed a primary site of coupling, leading to the formation of carbon-carbon linked dimers. researchgate.net

The table below summarizes key computational data related to the precursors of Raloxifene dimerization.

| Parameter | Molecule/Intermediate | Computational Method | Calculated Value | Significance |

| Bond Dissociation Energy (BDE) | Desmethylarzoxifene (Raloxifene Analog) | DFT | ~73-74 kcal/mol (1e⁻ oxidation) | Low energy indicates facile formation of the phenoxyl radical, initiating dimerization. nih.gov |

| Relative Spin Density | 6-Oxobenzothiophene Radical | DFT (B3LYP/6-31G**) | C7: 0.20 | Identifies the C7 position as highly reactive and the likely site for radical-radical coupling to form C-C dimers. acs.org |

Frontier Molecular Orbitals and Global Reactivity

The reactivity of the Raloxifene radical can also be analyzed using Frontier Molecular Orbital (FMO) theory. The key orbitals are the Singly Occupied Molecular Orbital (SOMO), the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO). In a radical species, the SOMO is of particular importance as it holds the unpaired electron and typically drives the reactivity. The energy and spatial distribution of the SOMO, along with the HOMO-LUMO gap of any reaction partner, determine the feasibility and nature of the dimerization reaction.

Global reactivity descriptors, derived from the energies of these frontier orbitals, can provide a quantitative measure of the radical's reactivity. These descriptors include:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of an electron from the system.

Electrophilicity Index (ω): A measure of the energy lowering of a species when it accepts electrons.

While specific values for the Raloxifene dimer are not available, studies on similar phenolic compounds show that radical formation significantly alters these reactivity descriptors compared to the parent molecule, indicating a much higher reactivity, which is consistent with its role in dimerization. nih.gov The lower energy gap between frontier orbitals in the radical intermediate compared to the stable parent molecule signifies higher polarizability and greater chemical reactivity. nih.gov

Based on the insights from quantum chemical calculations on the radical intermediates and supported by experimental evidence, several this compound structures have been proposed and identified. researchgate.net These include both carbon-carbon linked dimers (e.g., coupling at the C7 position) and ether-linked dimers, where the oxygen of one radical attacks a carbon position on another. researchgate.net The formation of these different dimer types is a direct consequence of the complex electronic structure and delocalized spin density of the Raloxifene phenoxyl radicals.

In Vitro Pharmacological Profiling of Raloxifene Dimer

Ligand-Receptor Binding Affinity Studies

Ligand-receptor binding affinity is a primary determinant of a compound's pharmacological activity, indicating the strength of the interaction between the ligand and its molecular target.

The interaction between Raloxifene (B1678788) Dimer and Estrogen Receptor Alpha (ERα) is a critical aspect of its pharmacological assessment. Research indicates that the dimerization of raloxifene significantly impacts its binding affinity for ERα. One study reported that dimerization reduces the binding affinity, with an IC₅₀ value of 420 nM for the dimer compared to 15 nM for the raloxifene monomer. vulcanchem.com This reduction suggests that the structural changes from dimerization alter the way the molecule fits into the ligand-binding pocket of the ERα receptor. vulcanchem.com The specific conformation adopted by the dimer upon binding can influence downstream cellular responses. acpjournals.org

The binding profile of Raloxifene Dimer at Estrogen Receptor Beta (ERβ) is equally important, as the relative affinity for ERα versus ERβ often dictates a compound's tissue-selective actions. wikipedia.org While the parent compound, raloxifene, binds to both ER subtypes, its affinity is reportedly four times higher for ERα than for ERβ. nih.govresearchgate.net Specific binding data for this compound at ERβ is not as readily available in the public literature, but it is a crucial parameter for fully understanding its selective estrogen receptor modulator (SERM) profile. The structural differences between the ERα and ERβ ligand-binding pockets mean that the dimer may exhibit a distinct binding preference compared to its monomeric form.

Competitive radioligand binding assays are a standard method to quantify the binding affinity of a test compound. These assays measure how effectively a compound competes with a radiolabeled ligand, such as [³H]-estradiol, for binding to a receptor. The resulting IC₅₀ value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand—is a key measure of affinity.

For bivalent ligands, such as certain forms of this compound, these assays help elucidate complex binding properties. nih.gov The affinity can be influenced by the length and flexibility of the spacer that tethers the two raloxifene units. nih.gov Studies on bivalent ligands have shown that those with short spacers may have stronger affinities as they expose the binding moieties to the receptor more effectively, whereas long spacers can lead to folded conformations that shield the binding sites, resulting in weaker affinities. nih.gov

Table 1: Comparative ERα Binding Affinities This interactive table allows for sorting by compound or IC₅₀ value.

| Compound | IC₅₀ (nM) for ERα |

|---|---|

| Raloxifene Monomer | 15 vulcanchem.com |

| This compound | 420 vulcanchem.com |

| Estradiol | 22 researchgate.net |

IC₅₀ values represent the concentration required to inhibit 50% of specific binding in competitive assays. Lower values indicate higher binding affinity.

Assessment of Estrogen Receptor Beta (ERβ) Binding Characteristics

Cellular Reporter Gene Assays for Transcriptional Activity

These functional assays measure the physiological consequence of ligand binding, determining whether the compound acts as an agonist (activating transcription) or an antagonist (blocking transcription).

Once a ligand binds to an estrogen receptor, the complex typically dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating gene transcription. medscape.comacpjournals.org The ability of the this compound-ER complex to activate or inhibit transcription from an ERE-driven reporter gene is a measure of its functional activity. The parent compound, raloxifene, when bound to ER, can interact with EREs. frontiersin.org However, its effect is tissue-specific; for instance, several studies have noted a lack of raloxifene signaling via ERE in certain uterine cancer cell lines. bioscientifica.com The transcriptional outcome of the this compound would depend on the specific conformation it induces in the receptor upon binding, which in turn affects the recruitment of other proteins necessary for transcription. medscape.com

The transcriptional activity of estrogen receptors is governed by two principal domains: the ligand-independent Activation Function-1 (AF-1) at the N-terminus and the ligand-dependent Activation Function-2 (AF-2) within the C-terminal ligand-binding domain. dovepress.com The tissue-selective activity of SERMs like raloxifene is explained by their ability to differentially modulate these two functions. acpjournals.orgacpjournals.org

When raloxifene binds to the ER, it induces a distinct conformational change. frontiersin.org This change, particularly in the positioning of a key region called helix 12, blocks the AF-2 domain from interacting with coactivators, which are necessary for transcription, thus producing an antagonistic effect. acpjournals.orgfrontiersin.orgresearchgate.net At the same time, it may permit some activity through the AF-1 domain. frontiersin.org The specific structure of this compound would likely induce a unique conformational change in the ER, potentially altering the positioning of helix 12 and the subsequent recruitment of co-regulatory proteins in a novel way compared to the monomer, thereby defining its unique profile as an agonist or antagonist in different cellular contexts.

Estrogen Response Element (ERE)-Dependent Gene Transcription Modulation

Investigation of Intracellular Signaling Pathway Modulation

The binding of raloxifene to the estrogen receptor (ER) initiates a cascade of intracellular events that differ significantly from those triggered by endogenous estrogens like 17β-estradiol. This differential signaling is the basis for its classification as a SERM. The resulting raloxifene-ER dimer complex can regulate gene expression through both classical and non-classical pathways, influencing a variety of cellular processes.

The classical mechanism of estrogen action involves the direct binding of the ER dimer to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. acpjournals.orgoup.com In this ERE-dependent pathway, the raloxifene-ER complex generally functions as an antagonist, particularly in breast and uterine tissues. acpjournals.orgCurrent time information in Bangalore, IN. The binding of raloxifene induces a specific conformation in the ER dimer that hinders the recruitment of co-activators necessary for gene transcription, thereby blocking estrogenic effects. mdpi.comsemanticscholar.org

Conversely, in non-classical, ERE-independent pathways, the raloxifene-ER dimer does not bind directly to DNA. Instead, it "tethers" to other transcription factors, such as Activator Protein-1 (AP-1), to modulate gene expression. acpjournals.orgCurrent time information in Bangalore, IN. In this context, raloxifene's activity is highly dependent on the ER subtype (ERα vs. ERβ) and cell type. For instance, raloxifene can act as a partial agonist on an AP-1-regulated promoter when bound to ERα, and a full agonist when bound to ERβ. Current time information in Bangalore, IN.vulcanchem.com This pathway is implicated in the differential effects of raloxifene across various tissues.

Several key signaling cascades are modulated by the raloxifene-induced dimer:

AP-1 Pathway: The interaction between the raloxifene-ER complex and the AP-1 transcription factor is a prime example of ERE-independent signaling. Studies have shown that selective estrogen receptor modulators (SERMs) that are antagonists at EREs can function as agonists at AP-1 sites. Current time information in Bangalore, IN.acs.org This activation can be cell-specific and is influenced by the ER isoform present. acpjournals.org Research indicates that c-Jun N-terminal kinase 1 (JNK1) activity is essential for this raloxifene-dependent gene activation via ERα at AP-1 sites. acpjournals.org

STAT3 Pathway: Raloxifene has been shown to inhibit the Interleukin-6 (IL-6)/GP130/STAT3 signaling pathway. acs.orgnih.gov By binding to the gp130 receptor, raloxifene can interfere with the IL-6-induced dimerization of the receptor complex, which in turn suppresses the phosphorylation and activation of the downstream Signal Transducer and Activator of Transcription 3 (STAT3). nih.govacs.org This inhibition of STAT3, a key regulator of cell survival and proliferation, contributes to the anti-cancer effects of raloxifene. acs.orgd-nb.info

PI3K/Akt and MAPK Pathways: The influence of raloxifene on the PI3K/Akt and MAPK pathways is multifaceted and context-dependent. In some settings, such as neuronal cells, raloxifene can activate these pro-survival pathways, contributing to its neuroprotective effects. nih.govnih.gov However, in certain cancer cells, raloxifene has demonstrated an inhibitory effect on these pathways. For example, in hepatocellular carcinoma cells, raloxifene suppresses cell migration by inhibiting the Akt signaling pathway through an ERβ-mediated mechanism. researchgate.netaacrjournals.org Crosstalk between the ER and growth factor receptors can lead to the activation of the PI3K/Akt and MAPK pathways, which can be modulated by SERMs. nih.govnih.gov

The tissue-specific actions of the raloxifene-ER dimer are critically determined by the profile of recruited co-regulator proteins. After binding raloxifene, the ER dimer undergoes a conformational change that is distinct from the one induced by estradiol. This altered structure creates a binding surface that preferentially recruits co-repressors, such as Nuclear Receptor Corepressor (NCoR) and Silencing Mediator of Retinoic acid and Thyroid hormone receptor (SMRT), while preventing the binding of co-activators like those in the SRC family. semanticscholar.org

The extended side chain of the raloxifene molecule physically obstructs the co-activator binding groove on the ER's ligand-binding domain, effectively silencing the receptor's transcriptional activity at ERE-containing promoters. semanticscholar.org The specific ratio of co-activators to co-repressors within a given cell type is a key determinant of whether raloxifene will act as an agonist or an antagonist in that tissue. For example, in endometrial cells, the SERM tamoxifen (B1202) can recruit co-activators to certain gene promoters, leading to an agonist effect, whereas raloxifene promotes the recruitment of co-repressors, resulting in an antagonist action.

Table 1: Summary of Raloxifene-ER Dimer Effect on Signaling Pathways

| Signaling Pathway | Primary Mechanism | Key Mediators | Typical Outcome (Context-Dependent) |

| Classical (ERE-dependent) | Direct binding of Raloxifene-ER dimer to EREs. | ERα, ERβ, EREs | Antagonistic (e.g., in breast tissue). Current time information in Bangalore, IN. |

| Non-Classical (AP-1) | Tethering of Raloxifene-ER dimer to AP-1 complex. | ERα, ERβ, AP-1, JNK1 | Agonistic/Partial Agonistic. Current time information in Bangalore, IN.vulcanchem.com |

| STAT3 | Inhibition of IL-6 receptor complex dimerization. | IL-6, gp130, JAKs, STAT3 | Inhibitory (suppression of STAT3 phosphorylation). acs.orgnih.gov |

| PI3K/Akt | Varies by cell type; can be ER-dependent or independent. | PI3K, Akt, mTOR | Inhibitory in some cancers (e.g., HCC) aacrjournals.org; Activates in others (e.g., neuroprotection). nih.gov |

| MAPK | Varies by cell type; crosstalk with growth factor receptors. | Ras, Raf, MEK, ERK | Activates in some contexts nih.gov; can be linked to resistance. nih.gov |

Classical (ERE-dependent) and Non-Classical (ERE-independent) Pathway Analysis (e.g., AP-1, STAT3, PI3K/Akt, MAPK pathways)

Cellular Response Assessment in Cultured Cell Lines

The modulation of intracellular signaling pathways by the raloxifene-ER dimer translates into tangible effects on cellular behavior, particularly in hormone-sensitive cells. In vitro studies using various cultured cell lines have been instrumental in elucidating these effects.

Raloxifene consistently demonstrates anti-proliferative and pro-apoptotic effects in a range of hormone-sensitive cancer cell lines.

Breast Cancer Cells: In ER-positive breast cancer cells (e.g., MCF-7), raloxifene acts as an antagonist, inhibiting the estrogen-stimulated proliferation of these cells.

Prostate Cancer Cells: Studies on both androgen-dependent and -independent prostate cancer cell lines show that raloxifene can induce apoptosis and inhibit proliferation. These effects appear to be mediated through its modulation of both ERα and ERβ.

Liver Cancer Cells: In human liver cancer cell lines such as Hep-G2 and Huh-7, raloxifene inhibits cell viability and induces apoptosis. acs.org This is linked to its ability to suppress STAT3 signaling, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and survivin. acs.org

Uterine Leiomyoma Cells: The effect of raloxifene on uterine leiomyoma (fibroid) cells can be concentration-dependent. One study found that a low concentration (10⁻⁹ M) of raloxifene inhibited cell growth by decreasing proliferation and increasing apoptosis, while higher concentrations (10⁻⁸ M and 10⁻⁷ M) promoted growth.

Table 2: Effect of Raloxifene on Proliferation and Apoptosis in Hormone-Sensitive Cell Lines

| Cell Line | Cancer Type | Effect on Proliferation | Effect on Apoptosis | Associated Pathway/Mechanism |

| MCF-7 | Breast Cancer | Inhibition. | Induction | ER antagonism. |

| EPN | Prostate Cancer | Inhibition. | Induction. | Modulation of ERα and ERβ. |

| Hep-G2, Huh-7 | Liver Cancer | Inhibition. | Induction. | Inhibition of STAT3 signaling, downregulation of Bcl-2. acs.org |

| HCT116 | Colon Cancer | Inhibition | Not specified | Inhibition of migratory potential. |

| Uterine Leiomyoma | Uterine Fibroids | Concentration-dependent: Inhibition at low conc., stimulation at high conc. | Concentration-dependent: Induction at low conc. | Modulation of PCNA and Bcl-2 expression. |

Beyond controlling cell growth, raloxifene also impacts the metastatic potential of cancer cells by inhibiting their ability to migrate and invade surrounding tissues.

Breast Cancer Cells: In ER-positive T47-D breast cancer cells, raloxifene effectively inhibits estrogen-promoted cell migration and invasion. This action involves interference with an extranuclear signaling cascade that includes the RhoA-associated kinase, ROCK-2, and the cytoskeletal controller moesin. In triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231), raloxifene has also been shown to reduce cell migration and invasion, suggesting an ER-independent mechanism in this context.

Liver Cancer Cells: In Huh-7 liver cancer cells, raloxifene suppresses cell migration in a dose-dependent manner, an effect attributed to the inhibition of the STAT3 pathway. acs.org

Colon Cancer Cells: A scratch assay on HCT-116 colon cancer cells revealed that raloxifene significantly reduced their migratory potential.

Modulation of Cell Proliferation and Apoptosis in Hormone-Sensitive Cell Lines

Structure-Activity Relationship (SAR) Studies of Dimeric Raloxifene Analogues

While most research focuses on the functional dimer of the ER induced by raloxifene, some studies have explored covalently linked "raloxifene dimers" and other analogues to understand the structural requirements for its biological activity. SAR studies have provided critical insights into which chemical moieties of the raloxifene molecule are essential for its SERM profile.

The core structure of raloxifene is a 2-arylbenzothiophene. Key findings from SAR studies include:

Essential Hydroxyl Groups: The 6-hydroxy group on the benzothiophene (B83047) core and the 4'-hydroxy group on the 2-aryl substituent are critical for high-affinity binding to the estrogen receptor. acpjournals.org These groups are thought to mimic the 3- and 17β-hydroxy groups of estradiol, respectively. acpjournals.org

The Antagonistic Side Chain: The piperidine-containing side chain at the 4-position of the benzoyl group is a key determinant of raloxifene's antagonist activity. Its specific orientation, which is largely orthogonal to the main benzothiophene plane, is believed to be responsible for obstructing the co-activator binding site on the ER and contributing to its lack of uterotrophic effects. acpjournals.org

Tolerance for Modification: Modifications to the 2-aryl group are generally well-tolerated, with small electronegative substituents (e.g., fluoro, chloro) at the 4'-position maintaining a biological profile similar to raloxifene. However, increasing the steric bulk at this position can lead to increased uterine stimulation.

Dimeric Formations: Covalently linked raloxifene dimers have been identified as metabolites formed by enzymes like cytochrome P450 and peroxidases. nih.gov These dimers, often linked via carbon-carbon or ether bonds, generally show significantly reduced binding affinity for the estrogen receptor and lower biological activity compared to the monomeric form. For example, one study noted that a dimer had an ERα binding affinity of 420 nM compared to 15 nM for the monomer.

Recent research has focused on creating bivalent or dimeric ligands based on the raloxifene scaffold to probe receptor dimerization or to develop agents with novel activity profiles. For instance, analogues designed with a conformationally restricted side chain have been synthesized to create more potent and selective SERMs. These studies continue to refine our understanding of how the specific structure of a ligand dictates its interaction with the ER dimer and its ultimate pharmacological effect.

Elucidation of Key Pharmacophoric Elements within Dimeric Scaffolds

The pharmacological activity of raloxifene is dictated by several key structural motifs that are essential for its interaction with estrogen receptors. These pharmacophoric elements, which form the basis of the dimeric scaffold, are derived from the monomeric unit. acs.orgacpjournals.org

The fundamental structure of raloxifene consists of a 2-arylbenzothiophene core. acs.org Specific substituents on this core are critical for its selective estrogen receptor modulator (SERM) activity. The 6-hydroxy and 4'-hydroxy groups are particularly important for binding to the estrogen receptor, mimicking the phenolic hydroxyls of 17β-estradiol. acpjournals.orgacpjournals.org

A defining feature of raloxifene's pharmacophore is the basic piperidine (B6355638) side chain attached to the 4'-hydroxyphenyl group. acpjournals.org This side chain is crucial for its anti-estrogenic effects. It interacts with a specific amino acid residue, Aspartate 351 (Asp351), in the ligand-binding domain of ERα. researchgate.netpnas.org This interaction is thought to induce a conformational change in the receptor that hinders the binding of coactivator proteins, leading to an antagonistic effect in tissues like the breast and uterus. researchgate.netresearchgate.net

When two raloxifene monomers are joined to form a dimer, the resulting scaffold presents a duplicated set of these pharmacophoric elements. The linkage of the dimer can vary, with different forms such as RD1 (carbon-carbon linkage) and RD3 (ether linkage) being produced through different enzymatic pathways. vulcanchem.com The spatial orientation and accessibility of the crucial hydroxy groups and basic side chains in the dimer are significantly different from that of the monomer. This alteration of the three-dimensional structure fundamentally changes how the molecule fits into the estrogen receptor's ligand-binding pocket, thereby modifying its pharmacological profile.

| Pharmacophoric Element | Function in Raloxifene Monomer | Relevance to Dimeric Scaffold |

|---|---|---|

| 2-Arylbenzothiophene Core | Provides the rigid scaffold for the molecule. acs.org | Forms the duplicated backbone of the dimer, significantly increasing molecular size and altering lipophilicity. |

| 6-Hydroxy and 4'-Hydroxy Groups | Essential for estrogen receptor binding affinity. acpjournals.orgacpjournals.org | The availability and positioning of these four hydroxyl groups in the dimer influence its overall binding mode and affinity. |

| Basic Piperidine Side Chain | Interacts with Asp351 in the ER ligand-binding domain, critical for antagonistic activity. acpjournals.orgpnas.org | The presence of two such side chains in the dimer creates steric hindrance and different potential interactions within the receptor pocket. |

Impact of Structural Modifications on Biological Potency and Selectivity

The most significant structural modification to raloxifene, in this context, is the dimerization itself. This transformation from a monomer to a dimer has a profound impact on its biological potency. In vitro studies have demonstrated that the dimerization of raloxifene significantly reduces its binding affinity for the estrogen receptor α (ERα). vulcanchem.com This decreased affinity directly translates to a reduction in biological activity. For instance, the osteoprotective activity of the this compound in MC3T3-E1 osteoblasts is substantially lower than that of the monomer. vulcanchem.com

The specific nature of the linkage between the two monomer units in a this compound also represents a key structural modification that can influence its biological profile. Dimerization can occur via different mechanisms, such as through the action of Cytochrome P450 3A4 (CYP3A4) or peroxidases, leading to different dimer isomers like the ether-linked RD3 or the carbon-carbon linked RD1, respectively. vulcanchem.com While detailed comparative pharmacology for each specific isomer is not extensively documented, the varied geometries of these linkages would inherently alter the presentation of the pharmacophoric elements to the receptor, suggesting potentially different biological potencies and selectivities among dimer types.

Furthermore, studies on raloxifene analogs, where specific parts of the monomer are altered, provide insight into how structural modifications could affect a hypothetical dimer's activity. For example, removing the basic side chain from the raloxifene monomer (an analog known as LY88074) results in a compound with a more estrogen-agonist profile. pnas.org A dimer composed of such modified units would lack the critical interaction with Asp351, likely resulting in a pharmacological profile vastly different from that of a dimer of unmodified raloxifene. Similarly, replacing the piperidine ring with a cyclohexane (B81311) ring alters the monomer's activity, which would carry through to a dimeric version. researchgate.net

These findings underscore that the dimerization process acts as a significant structural modification that generally diminishes the biological potency of raloxifene by reducing its receptor binding affinity. The specific type of linkage and any modifications to the constituent monomer units would further modulate the dimer's activity and selectivity.

| Compound | Biological Target/Assay | Metric | Result | Reference |

|---|---|---|---|---|

| Raloxifene (Monomer) | Estrogen Receptor α (ERα) Binding | IC₅₀ | ~15 nM | vulcanchem.com |

| This compound | Estrogen Receptor α (ERα) Binding | IC₅₀ | ~420 nM | vulcanchem.com |

| Raloxifene (Monomer) | Osteoprotective Activity (MC3T3-E1 cells) | Relative Activity | 100% (Reference) | vulcanchem.com |

| This compound | Osteoprotective Activity (MC3T3-E1 cells) | Relative Activity | ~12% of Monomer | vulcanchem.com |

Role of Raloxifene Dimer in Pharmaceutical Quality and Development

Impact of Raloxifene (B1678788) Dimer on Active Pharmaceutical Ingredient (API) Purity and Stability

The raloxifene dimer is recognized as a process-related impurity and a degradation product of raloxifene. nih.gov Its presence directly affects the purity profile of the raloxifene API. Regulatory bodies mandate the identification and characterization of any impurity present at a level exceeding 0.1%. nih.gov The formation of the dimer can occur during the synthesis of raloxifene hydrochloride, and it has been observed in laboratory batches at concentrations ranging from 0.05% to 0.1%. nih.gov

The stability of the API is also compromised by the formation of the this compound. Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, light, and heat, are crucial for identifying potential degradation products. jocpr.comsemanticscholar.org Studies have shown that raloxifene can degrade under oxidative and basic hydrolysis conditions, leading to the formation of various impurities, including the dimer. jocpr.com The dimer can be formed through different mechanisms, including enzymatic and chemical pathways. For instance, Cytochrome P450 3A4 (CYP3A4) can catalyze the dimerization of raloxifene. vulcanchem.comtandfonline.comnih.gov Peroxidases, in the presence of hydrogen peroxide, can also oxidize raloxifene to form radicals that subsequently dimerize. vulcanchem.comtandfonline.com

The presence of the dimer and other impurities necessitates a comprehensive understanding of their formation pathways to ensure the stability and quality of the final drug product. nih.govregistech.com

Development of Robust Analytical Methods for Dimer Quantification in Drug Products

Accurate quantification of the this compound is essential for quality control and regulatory compliance. Several sophisticated analytical methods have been developed and validated for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):

Reverse-phase HPLC with UV detection is a widely used technique for separating and quantifying raloxifene and its impurities, including the dimer. vulcanchem.comrasayanjournal.co.in A typical method utilizes a C18 or C8 column with a gradient mobile phase consisting of an acetonitrile (B52724) and phosphate (B84403) buffer. nih.govrasayanjournal.co.inijrps.com The retention time for the this compound is distinct from the parent compound, allowing for its accurate measurement. vulcanchem.com For example, one HPLC method reported a retention time of 18.2 minutes for the dimer, compared to 12.5 minutes for raloxifene. vulcanchem.com

UPLC methods offer advantages over traditional HPLC, including higher resolution, sensitivity, and faster analysis times. jocpr.commedigraphic.com A validated UPLC method was successful in separating raloxifene from its synthetic impurities and degradation products. jocpr.com These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govrasayanjournal.co.in

Table 1: HPLC and UPLC Method Parameters for this compound Analysis

| Technique | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| HPLC | Inertsil C8-3 (250x4.6 mm, 5µ) | 0.01 M KH2PO4 (pH 3.0) and Acetonitrile (67:33) | UV at 280 nm | Successfully separated eight impurities, including this compound. nih.gov | nih.gov |

| HPLC | C18 column | Acetonitrile-phosphate buffer gradient | UV at 287 nm | Resolved this compound (Rt = 18.2 min) from the monomer (Rt = 12.5 min). vulcanchem.com LOD of 0.05%. vulcanchem.com | vulcanchem.com |

| UPLC | Extended C18 column | 5mM ammonium (B1175870) acetate (B1210297) and methanol (B129727) (50:50, v/v) | UV at 280 nm | Separated drug from synthetic impurities and degradation products. jocpr.com | jocpr.com |

| HPLC | Kromasil C18 (250 mm × 4.6 mm; 5 µm) | Acetonitrile and 0.01 M KH2PO4 buffer (pH 4.0) | UV at 275 nm | Separated Raloxifene from Impurity-I and Impurity-II. rasayanjournal.co.in | rasayanjournal.co.in |

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

For the structural elucidation and confirmation of the dimer, more advanced techniques are employed. Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the impurities. nih.govvulcanchem.com High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) has confirmed the molecular weight of the dimer to be 947.332 Da. vulcanchem.com

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, helping to distinguish between different types of dimers, such as carbon-carbon linked and ether-linked dimers. vulcanchem.comtandfonline.com

Process Analytical Technology (PAT) for Real-Time Monitoring of Dimer Formation

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. fda.govwikipedia.org The implementation of PAT is crucial for understanding and controlling the formation of the this compound in real-time.

By integrating in-line or on-line analytical tools into the manufacturing process, PAT enables the continuous monitoring of critical process parameters (CPPs) that influence dimer formation. nih.govadragos-pharma.commt.com This real-time data allows for immediate adjustments to the process, preventing deviations that could lead to increased impurity levels. nih.govadragos-pharma.com

Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools that can be used for non-invasive, real-time monitoring of chemical reactions and impurity formation. researchgate.net For instance, a custom-made flow NMR instrument has been developed to monitor chemical degradation in real-time under flow conditions, demonstrating the potential for such advanced PAT systems in pharmaceutical manufacturing. google.com The goal of PAT is to build quality into the product by design, reducing the reliance on end-product testing and enabling real-time release. fda.govi3l.ac.id

Establishment of Control Strategies for Dimer Levels in Pharmaceutical Manufacturing

A comprehensive control strategy is essential to manage and minimize the levels of the this compound throughout the manufacturing process. veeprho.compharmaknowledgeforum.com This strategy is built upon a thorough understanding of impurity formation, gained through risk assessments and process development studies. registech.compharmaknowledgeforum.com

Key elements of a control strategy for the this compound include:

Control of Raw Materials: Ensuring the quality and purity of starting materials, reagents, and solvents is the first line of defense against impurity formation. veeprho.comgrace.com

Process Optimization and Control: Identifying and controlling the critical process parameters that influence dimer formation is crucial. pharmatimesofficial.com This may involve optimizing reaction conditions, such as temperature, pH, and reaction time, to minimize the generation of the dimer.

In-Process Controls: Implementing in-process testing at critical stages of the manufacturing process allows for the early detection and removal of the dimer. veeprho.com This can involve techniques like crystallization, distillation, or chromatography to purify the API. pharmaknowledgeforum.com

Specification Setting: Establishing stringent specifications for the acceptable levels of the this compound in the final API and drug product is a key component of the control strategy. veeprho.com These limits are based on regulatory guidelines and toxicological data.

Stability Studies: Conducting ongoing stability studies helps to monitor the potential for dimer formation over the shelf-life of the product and informs appropriate storage conditions. registech.com

By implementing a robust control strategy that integrates advanced analytical methods and PAT, pharmaceutical manufacturers can ensure the consistent production of high-quality raloxifene with minimal levels of the dimer impurity, thereby safeguarding patient safety and product efficacy.

Future Research Directions for Dimeric Ligands and Serms

Rational Design and Synthesis of Novel Dimeric Selective Estrogen Receptor Modulators

The rational design of new dimeric SERMs is a key area of future research, focusing on optimizing the molecular structure to achieve desired pharmacological profiles. This involves a systematic approach to designing and synthesizing molecules based on a known pharmacophore model. nih.gov

Key considerations in the rational design of dimeric SERMs include:

Pharmacophore Selection: The choice of the monomeric SERM unit is fundamental. Modifications to existing SERMs like tamoxifen (B1202) and raloxifene (B1678788) are often explored. frontiersin.org

Linker Optimization: The nature, length, and flexibility of the linker connecting the two monomeric units are critical. The linker can influence the spatial orientation of the pharmacophores, which in turn affects binding affinity and efficacy. For instance, researchers have experimented with both aliphatic and aromatic chains as linkers. mdpi.com

Symmetry and Asymmetry: Both symmetric and asymmetric dimers are being investigated. Symmetric dimers consist of two identical monomeric units, while asymmetric or hybrid dimers are composed of two different pharmacophores. mdpi.com This allows for the potential to engage with different binding sites or even different receptors.

A study on symmetric estrogen dimers linked at the C-17 position, for example, utilized oxime chemistry for their synthesis. mdpi.com While these initial dimers did not show superior affinity to 17β-estradiol, subsequent modifications using a more hydrophilic Girard-based linker led to a dimer with a binding efficacy to ERα of about 125% compared to estrogen. mdpi.com This highlights the importance of the linker in modulating activity. The goal is to create novel SERMs with improved tissue selectivity, minimizing undesirable side effects. wikipedia.org For example, the advantage of raloxifene over tamoxifen is its reduced effect on the uterus. wikipedia.org

Exploration of Multi-Targeting Pharmacologies via Dimeric Architectures

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases. longdom.orgresearchgate.net Dimeric architectures provide an excellent platform for developing multi-target-directed ligands (MTDLs). acs.org This approach is a departure from the traditional "one drug, one target" paradigm and is driven by the understanding that many diseases involve multiple biological pathways. longdom.org

In the context of SERMs, a dimeric molecule could be designed to interact with:

Two different receptors: An asymmetric dimer could have one pharmacophore targeting the estrogen receptor and the other targeting a different receptor involved in a related pathway, such as a growth factor receptor.

A receptor and an enzyme: For instance, one part of the dimer could modulate the ER, while the other inhibits an enzyme involved in hormone synthesis or a signaling cascade.

This multi-pronged approach could lead to synergistic therapeutic effects and potentially overcome drug resistance mechanisms. researchgate.net For example, researchers have designed dimeric ligands targeting both cholinesterases and β-amyloid aggregation for Alzheimer's disease. longdom.org A similar strategy could be applied to hormone-dependent cancers by combining ER modulation with inhibition of other key cellular processes. The challenge lies in achieving the appropriate affinity for each of the selected targets within a single molecule. longdom.org

Application of Advanced Machine Learning and Artificial Intelligence in Dimer Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, including the development of dimeric ligands. scielo.brmdpi.com These computational tools can analyze vast and complex datasets to identify promising drug candidates and predict their properties, significantly accelerating the research process. scielo.brnih.gov

Applications of AI and ML in dimeric SERM discovery include:

Virtual Screening: AI algorithms can screen large virtual libraries of potential dimeric structures to identify those with the highest predicted binding affinity and desired pharmacological properties. scielo.br

De Novo Design: Generative AI models can design entirely new molecular structures, including novel linkers and pharmacophores, that are optimized for specific criteria. drugdiscoverytrends.com

Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of dimeric compounds, helping to prioritize candidates for synthesis and testing. nih.gov

Optimization: AI can be used for multi-parameter optimization, where various chemical properties are weighted to rank compounds and guide lead optimization. pnnl.gov

Systems Biology Approaches to Understand Dimeric Ligand Interactions within Complex Biological Networks

Systems biology offers a holistic approach to understanding how drugs interact with complex biological systems. mdpi.com Instead of focusing on a single target, it considers the intricate network of genes, proteins, and metabolic pathways that are affected by a therapeutic agent. mdpi.com

For dimeric ligands, systems biology can provide crucial insights into:

Network Effects: How a dimeric SERM perturbs the entire cellular network, not just the estrogen receptor signaling pathway. This can help to identify both on-target and off-target effects.

Pathway Crosstalk: Understanding the interactions between the estrogen receptor pathway and other signaling pathways, such as those involving growth factor receptors like HER2 or kinase cascades like PI3K/AKT. wikipedia.orgfrontiersin.org

Biomarker Discovery: Identifying biomarkers that can predict a patient's response to a particular dimeric SERM, paving the way for personalized medicine.

Q & A

Basic: How can researchers characterize the structural conformation of Raloxifene-bound estrogen receptor (ER) dimers?

To analyze Raloxifene’s interaction with ER dimers, employ X-ray crystallography to resolve ligand-binding domain (LBD) conformations. Superimpose the B chains onto A chains of dimer structures to measure backbone amide distances (e.g., H524–L525) and compare h11 helix positioning . For dynamic insights, perform all-atom molecular dynamics simulations (MDS) to track intermolecular hydrogen bonds (e.g., S512–E523) and correlated residue motions across the dimer interface. Monitor hydrogen bond residence times at a 3.3 Å threshold to quantify stability .

Basic: What experimental strategies optimize Raloxifene’s bioavailability in transdermal delivery systems?

Use a Box-Behnken design to optimize nanotransfersome formulations. Independent variables: phospholipid concentration (e.g., Phospholipon® 90G), surfactant (sodium deoxycholate), and sonication time. Dependent variables: entrapment efficiency (>90%), vesicle size (~134 nm), and transdermal flux (6.5 µg/cm²/hr). Validate with ex vivo diffusion studies (rat skin, Hanson cell assembly) and confocal laser microscopy to assess skin permeation depth (~160 µm). Compare enhancement ratios against liposomes and ethanolic buffers .

Basic: How do researchers assess ERβ-mediated signaling pathways in Raloxifene’s anti-cancer effects?

In pancreatic adenocarcinoma (PDAC) models, silence ERβ (not ERα) via siRNA to confirm Raloxifene’s dose-dependent inhibition of proliferation. Measure IL-6 secretion (ELISA) and STAT3 phosphorylation (Western blot). For in vivo validation, use orthotopic PDAC xenografts to quantify tumor growth, metastasis (lymph node/liver), and Ki-67 expression .

Advanced: How can molecular dynamics simulations resolve allosteric communication in Raloxifene-induced ER heterodimers?

Run correlation network analysis on MDS trajectories to map residue-level communication between dimer monomers. Calculate the L525–L525 distance across the interface; a ~1.5 Å reduction indicates h11 shifts. Track hydrogen bond occupancy (e.g., R515–N519) to identify ligand-specific allosteric pathways. Compare with raloxifene-free ER to isolate conformational changes .

Advanced: What methodologies address sex-specific responses to Raloxifene in preclinical models?

Design studies with sex-stratified cohorts and matched sample sizes. For schizophrenia models, use RCTs with broad inclusion criteria (e.g., varied antipsychotics) to assess sex-dependent outcomes. Analyze negative symptoms and working memory in female subjects post-treatment. Apply subgroup analysis to reconcile null findings in males, ensuring statistical power ≥80% .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy of Raloxifene in osteoporosis studies?

Leverage post hoc analyses of clinical trials (e.g., MORE trial) to correlate spine BMD improvements with renal function. For preclinical models, simulate CKD stages by adjusting serum creatinine levels in cell cultures or animal models. Use micro-CT to quantify bone microarchitecture changes, ensuring translational relevance .

Methodological: What approaches mitigate Raloxifene’s solubility and ionization challenges in formulation studies?

Determine pKa values via potentiometric titration under controlled pH. Screen cyclodextrins (β-CD, HP-β-CD) for inclusion complexes using phase-solubility diagrams. Optimize polysorbate-80 concentrations to enhance solubility in aqueous buffers. Validate with HPLC-UV under standardized conditions: 25°C, acetonitrile/buffer diluent, and tailing factor ≤2.0 .

Advanced: What mechanistic studies elucidate Raloxifene’s inhibition of L-type calcium channels in cardiac myocytes?

Isolate ventricular myocytes and measure cell shortening and Ca²⁺ transients under increasing Raloxifene doses (1–100 µM). Apply patch-clamp electrophysiology to quantify L-type current suppression. Use ICI 182,780 (ER antagonist) to confirm ER-independent pathways. Compare action potential durations with 17β-estradiol to differentiate mechanisms .

Methodological: How to design pharmacokinetic studies for Raloxifene in chronic kidney disease (CKD) populations?

Stratify patients by CKD stage (e.g., eGFR thresholds). Adjust dosing intervals based on population pharmacokinetic modeling of glucuronide metabolites (UGT1A8 genotyping). Monitor spine BMD via DEXA scans and serum creatinine clearance. Use Markov models to simulate long-term outcomes, incorporating renal excretion rates .

Advanced: How to evaluate conflicting data on Raloxifene’s cognitive effects in schizophrenia research?

Conduct meta-regression of RCTs, controlling for sex, baseline symptoms, and antipsychotic polypharmacy. Use neuropsychological batteries (e.g., MATRICS Consensus Cognitive Battery) pre- and post-treatment. Apply mixed-effects models to account for dropout rates. Reconcile preclinical findings (e.g., ERβ neuroprotection) with clinical null results via translational biomarker studies (e.g., fMRI or CSF ERβ levels) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.